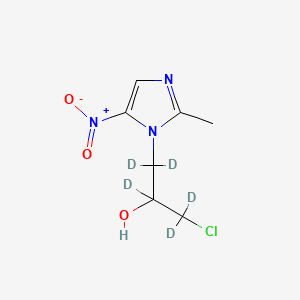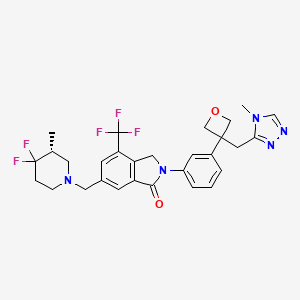
Cbl-b-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbl-b-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Cbl-b-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
Cbl-b-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: Employed to investigate the regulation of immune responses and the role of Cbl-b in immune cell signaling.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in enhancing the efficacy of immune checkpoint inhibitors.
Industry: Utilized in the development of novel immunomodulatory drugs and as a reference compound in drug discovery .
作用机制
Cbl-b-IN-2 exerts its effects by inhibiting the E3 ubiquitin-protein ligase activity of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activation and proliferation. The molecular targets of this compound include various signaling proteins involved in immune cell regulation, such as Vav1 and other downstream effectors .
相似化合物的比较
Cbl-b-IN-2 is unique in its high specificity and potency as a Cbl-b inhibitor. Similar compounds include:
Nx-1607: Another small-molecule inhibitor of Cbl-b, currently in clinical trials for cancer immunotherapy.
HOT-A and HOT-B: Allosteric inhibitors of Cbl-b that have shown promise in preclinical studies.
HST-1011: An orally bioavailable Cbl-b inhibitor that has advanced into clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications .
属性
分子式 |
C29H30F5N5O2 |
|---|---|
分子量 |
575.6 g/mol |
IUPAC 名称 |
6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |
InChI 键 |
YQALLLNHBDHXFZ-GOSISDBHSA-N |
手性 SMILES |
C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
规范 SMILES |
CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


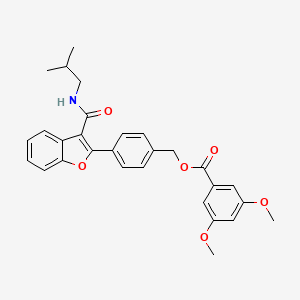
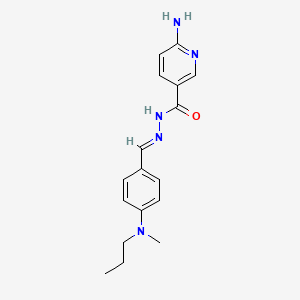
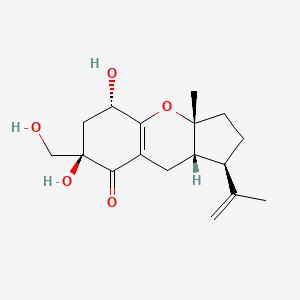
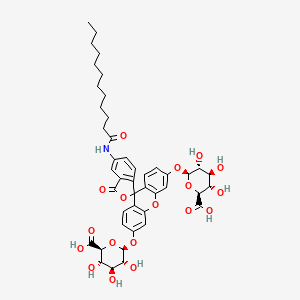
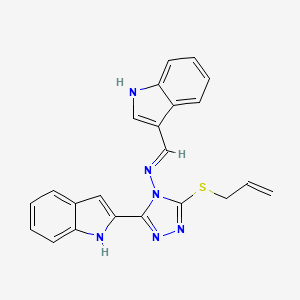
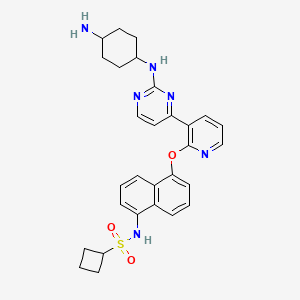
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
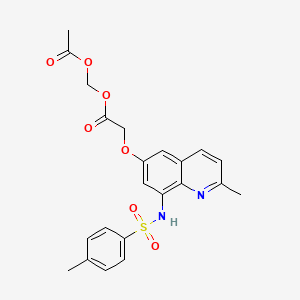
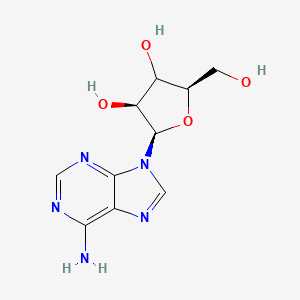
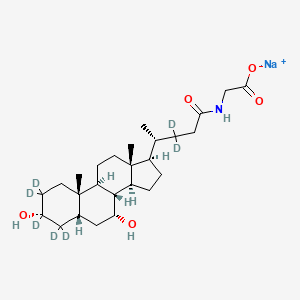
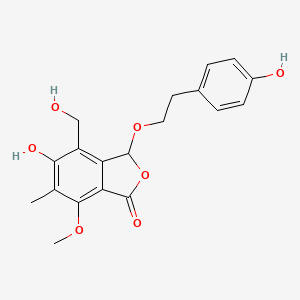
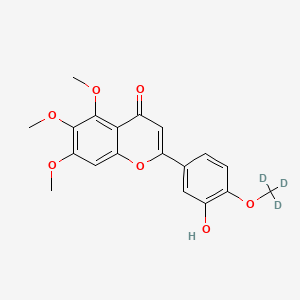
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
